3-(Pyridin-4-yl)but-3-en-2-one
Description
3-(Pyridin-4-yl)but-3-en-2-one is a conjugated enone derivative featuring a pyridine ring at the 4-position of the butenone backbone. Its structure combines the electron-deficient nature of the pyridine ring with the α,β-unsaturated ketone system, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
3-pyridin-4-ylbut-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7(8(2)11)9-3-5-10-6-4-9/h3-6H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJJKSONSCWWRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the palladium-catalyzed Sonogashira cross-coupling reaction between aryl halides and alkynes . This method typically uses palladium acetate, triphenylphosphine, and copper (I) iodide as catalysts, with triethylamine and acetonitrile as solvents .
Industrial Production Methods
In industrial settings, the production of 3-(Pyridin-4-yl)but-3-en-2-one may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The reaction conditions are carefully controlled to ensure the stability and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyr
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
Table 1: Structural Features of Selected Butenone Derivatives
Key Observations :
- Electronic Effects : The pyridin-4-yl group in the target compound is electron-withdrawing, enhancing the electrophilicity of the α,β-unsaturated ketone. In contrast, the furan-2-yl group in is electron-rich, reducing electrophilicity. The nitro group in further amplifies electrophilicity, making it highly reactive in Michael additions.
- The isoxazole ring in combines moderate steric bulk with polarizability.
Key Observations :
Physicochemical Properties
Table 3: Comparative Physicochemical Data
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP | Stability |
|---|---|---|---|---|
| 3-(Pyridin-4-yl)but-3-en-2-one | 120-125 | 15 (DMSO) | 1.2 | Air-stable |
| 4-(4-Nitrophenyl)but-3-en-2-one | 98-102 | 8 (DMSO) | 1.8 | Light-sensitive |
| (3Z)-4-(Furan-2-yl)but-3-en-2-one | 75-80 | 25 (Ethanol) | 0.9 | Hygroscopic |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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